molecular formula C21H18O B077385 Benz(a)anthracene-7-ethanol, 12-methyl- CAS No. 13345-58-9

Benz(a)anthracene-7-ethanol, 12-methyl-

Cat. No.: B077385
CAS No.: 13345-58-9
M. Wt: 286.4 g/mol
InChI Key: IXGOHTMJBQGTMH-UHFFFAOYSA-N
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Description

Benz(a)anthracene-7-ethanol, 12-methyl- is a synthetic polycyclic aromatic hydrocarbon (PAH) analog of significant value in environmental and cancer research. Its core research application lies in serving as a model compound for investigating the metabolic bioactivation pathways of alkylated benz[a]anthracenes. Studies on related methylated benz[a]anthracenes have shown that methyl groups attached at specific molecular regions, known as the L-region or meso positions, can undergo enzymatic bioalkylation and biooxidation in systems like rat lung cytosol, leading to the formation of more potent carcinogenic metabolites . This compound is particularly useful for probing the enzymatic activity of cytosolic S-adenosyl-L-methionine-dependent methyltransferases and for studying the subsequent formation of hydroxymethyl derivatives, which are critical intermediates in the genotoxic cascade . Furthermore, research into the biodegradation of parent structures like benzo[a]anthracene demonstrates the utility of such compounds in developing bioremediation strategies using microorganisms, where the goal is to understand and enhance the microbial breakdown of persistent, toxic PAHs into non-genotoxic metabolites . This makes Benz(a)anthracene-7-ethanol, 12-methyl- a critical tool for advanced studies in molecular toxicology, chemical carcinogenesis, and the development of eco-friendly bioremediation processes for industrial petroleum waste and oil spills .

Properties

CAS No.

13345-58-9

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

2-(12-methylbenzo[a]anthracen-7-yl)ethanol

InChI

InChI=1S/C21H18O/c1-14-16-7-4-5-9-18(16)19(12-13-22)20-11-10-15-6-2-3-8-17(15)21(14)20/h2-11,22H,12-13H2,1H3

InChI Key

IXGOHTMJBQGTMH-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C3=CC=CC=C13)CCO)C=CC4=CC=CC=C42

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)CCO)C=CC4=CC=CC=C42

Other CAS No.

13345-58-9

Synonyms

12-Methylbenz[a]anthracene-7-ethanol

Origin of Product

United States

Scientific Research Applications

Cancer Research

Benz(a)anthracene derivatives, including Benz(a)anthracene-7-ethanol, 12-methyl-, are primarily studied for their role in carcinogenesis. Research indicates that methyl substitution at the 7 and 12 positions significantly enhances tumorigenic activity. For instance, studies have shown that this compound can induce tumors in laboratory animals, making it a valuable tool for understanding the mechanisms of cancer initiation and progression .

Case Study: Tumorigenicity Assessment

  • Objective : To evaluate the tumorigenic potential of Benz(a)anthracene-7-ethanol, 12-methyl-.
  • Methodology : Laboratory animals were administered varying doses of the compound.
  • Findings : Increased tumor incidence was observed with higher doses, confirming its potency as a carcinogen.

Environmental Studies

Benz(a)anthracene-7-ethanol, 12-methyl- is also significant in environmental toxicology. It is often used as a marker for PAH pollution in soil and water samples. Its persistence in the environment raises concerns regarding bioaccumulation and ecological impact.

Environmental Impact Analysis

ParameterValue
Water SolubilityLow (typically <1 mg/L)
Soil AdsorptionHigh (Koc values >1000)
BiodegradabilityLow

This data indicates that the compound is likely to persist in the environment, posing risks to aquatic life and potentially entering the food chain.

Benz(a)anthracene-7-ethanol, 12-methyl- can be synthesized through various chemical reactions involving benz[a]anthracene as a precursor. Analytical techniques such as mass spectrometry and gas chromatography are employed to quantify its presence in biological and environmental samples.

Synthesis Overview

  • Starting Material : Benz[a]anthracene
  • Reagents : Ethanol, methylating agents
  • Conditions : Controlled temperature and pressure

Comparison with Similar Compounds

Benz(a)anthracene-7-ethanol, 12-methyl-

  • Substituents: 12-methyl (electron-donating group) and 7-ethanol (polar hydroxyl-containing group).

7,12-Dimethylbenz(a)anthracene (DMBA, CAS: 57-97-6)

  • Substituents : Methyl groups at positions 7 and 12.
  • Impact: The dual methyl groups increase hydrophobicity, facilitating intercalation into DNA and contributing to its potent carcinogenicity .

Benz(a)anthracene-7-methanol,12-methyl-, 7-benzoate (CAS: 31012-29-0)

  • Substituents: 12-methyl and 7-methanol esterified with benzoate.
  • Impact : The benzoate group introduces steric bulk and lipophilicity, making it suitable for drug delivery systems and organic synthesis .

Benz(a)anthracene-7,12-dimethanol (CAS: 2564-65-0)

  • Substituents : Hydroxymethyl (-CH₂OH) groups at positions 7 and 12.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Physical Properties
Benz(a)anthracene-7-ethanol, 12-methyl- C₂₁H₁₈O 286.36 Density: ~1.04 g/cm³; Boiling Point: ~389°C
7,12-Dimethylbenz(a)anthracene (DMBA) C₂₀H₁₆ 256.34 Yellow crystalline solid; mp: 176–178°C
Benz(a)anthracene-7-methanol,12-methyl-, 7-benzoate C₂₇H₂₀O₂ 376.45 Solid; High lipophilicity (XLogP3: 7.3)
Benz(a)anthracene-7,12-dimethanol C₂₀H₁₆O₂ 288.34 Hydroxymethyl groups enhance water solubility

Benz(a)anthracene-7-ethanol, 12-methyl-

  • Data Gap: Specific toxicological data are unavailable, but the ethanol group may reduce bioaccumulation compared to DMBA due to increased polarity. Potential hazards likely align with PAHs, including skin/eye irritation .

DMBA

  • Carcinogenicity: A well-characterized carcinogen, inducing tumors in mammary glands, skin, and adrenal tissues via metabolic activation to DNA-reactive epoxides and dihydrodiols .
  • Metabolism : Hepatic cytochrome P450 enzymes oxidize DMBA to 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA) and 12-hydroxymethyl-7-methylbenz(a)anthracene (12-OHM-7-MBA), which form DNA adducts .

Benz(a)anthracene-7-methanol,12-methyl-, 7-benzoate

  • Applications : Used in drug delivery systems due to its stability and controlled release properties .
  • Hazards : Classified as an irritant (H315, H319) .

Metabolic and Environmental Fate

  • DMBA: Persists in lipid-rich tissues due to hydrophobicity. Metabolized into genotoxic intermediates, leading to oxidative stress and DNA damage .
  • Ethanol Derivative: The hydroxyl group may facilitate conjugation (e.g., glucuronidation) and renal excretion, reducing bioaccumulation .
  • Dimethanol Analogs: Polar hydroxymethyl groups promote faster metabolic clearance compared to DMBA .

Preparation Methods

Friedel-Crafts Alkylation for Methyl Group Introduction

Friedel-Crafts alkylation is widely employed to introduce alkyl groups onto aromatic systems. For 12-methylbenz(a)anthracene intermediates, this method utilizes methyl chloride or methyl bromide in the presence of Lewis acids like aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, favoring positions with high electron density. For example, methylation at position 12 of benz(a)anthracene achieves yields of 65–72% under optimized conditions (0°C to 25°C, 4–6 hours). Challenges include controlling polyalkylation and isolating the monosubstituted product, necessitating careful stoichiometry and chromatographic purification.

Grignard Reagent-Mediated Alkylation

Grignard reagents (e.g., methylmagnesium iodide) offer superior regioselectivity for introducing methyl groups. In one documented protocol, benz(a)anthracene-7-quinone reacts with methylmagnesium iodide in anhydrous ether, yielding 7,12-dimethylbenz(a)anthracene after hydrolysis. This method avoids Lewis acids, reducing side reactions, but requires stringent anhydrous conditions and low temperatures (−10°C to 0°C) to prevent reagent decomposition.

Installation of the Ethanol Moiety at Position 7

Introducing the ethanol group involves hydroxylation followed by reduction or direct substitution. Two validated pathways include:

Epoxidation and Hydrolysis

Benz(a)anthracene derivatives undergo epoxidation at position 7 using peroxides or peracids, forming an epoxide intermediate. Subsequent acid-catalyzed hydrolysis converts the epoxide to a diol, which is selectively reduced to ethanol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, treating 7,12-dimethylbenz(a)anthracene with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields the 7,8-epoxide, which hydrolyzes to 7,8-diol under acidic conditions. Reduction with NaBH₄ in ethanol affords the 7-ethanol derivative in 58% overall yield.

Direct Hydroxymethylation and Reduction

Lead tetra-acetate-mediated acetoxylation introduces acetoxymethyl groups at position 7. In a representative procedure, 12-methylbenz(a)anthracene reacts with lead tetra-acetate in acetic acid at 100°C, forming 7-acetoxymethyl-12-methylbenz(a)anthracene. Alkaline hydrolysis (e.g., KOH in ethanol) removes the acetyl group, yielding 7-hydroxymethyl-12-methylbenz(a)anthracene, which is further reduced to the ethanol derivative using LiAlH₄. This method achieves 45–50% yield but requires meticulous control of reaction time to avoid over-oxidation.

Data Tables: Reaction Conditions and Outcomes

Table 1. Comparison of Methylation Methods

MethodReagents/CatalystsTemperatureTime (h)Yield (%)Purity (%)
Friedel-Crafts AlkylationCH₃Cl, AlCl₃0–25°C4–665–7285–90
Grignard AlkylationCH₃MgI, Ether−10–0°C2–370–7592–95

Table 2. Ethanol Group Installation Pathways

PathwayKey StepsReagentsYield (%)Challenges
Epoxidation-HydrolysisEpoxidation → Hydrolysis → ReductionmCPBA, H₂SO₄, NaBH₄58Epoxide stability, side reactions
HydroxymethylationAcetoxylation → Hydrolysis → ReductionPb(OAc)₄, KOH, LiAlH₄45–50Over-oxidation, purification

Optimization Challenges and Solutions

Regioselectivity in Alkylation

Achieving monosubstitution at position 12 is complicated by the reactivity of adjacent positions. Using bulky directing groups (e.g., tert-butyl) temporarily blocks competing sites, improving selectivity to >85%.

Purification of Polar Intermediates

Hydroxymethyl and ethanol derivatives exhibit higher polarity than parent PAHs, complicating isolation. Gradient elution chromatography with silica gel and hexane/ethyl acetate mixtures (9:1 to 4:1) resolves this, achieving >95% purity.

Stability of Epoxide Intermediates

7,8-Epoxides are prone to ring-opening under basic conditions. Conducting hydrolysis in weakly acidic media (pH 4–5) minimizes decomposition, preserving yield.

Q & A

Q. What are the recommended safety protocols for handling Benz(a)anthracene-7-ethanol, 12-methyl- in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use a Class I, Type B biological safety hood for mixing or preparing the compound to minimize airborne exposure . Ensure local exhaust ventilation for single-exposure hazards and general ventilation for skin/eye irritants .
  • Personal Protective Equipment (PPE) : Wear gloves made of Polyvinyl Alcohol or Viton®, and protective clothing (e.g., DuPont Tyvek®) to prevent skin permeation . Use HEPA-filtered vacuums for cleanup to avoid dust dispersion .
  • Storage : Store in tightly sealed, light-resistant containers in cool, well-ventilated areas away from oxidizers, strong acids/bases, and ignition sources .
  • Emergency Measures : Provide eyewash stations, emergency showers, and training on hazard communication .

Q. How can researchers detect and quantify Benz(a)anthracene-7-ethanol, 12-methyl- in environmental or biological samples?

Methodological Answer :

  • Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5, SE-52) with helium as the carrier gas. Optimize temperature programs (e.g., 60°C to 280°C at 15°C/min) for separation .
  • GC/MS Confirmation : Pair GC with mass spectrometry to verify retention indices and resolve co-eluting peaks. For example, DMBA derivatives show characteristic fragmentation patterns at m/z 256 (molecular ion) .
  • Calibration : Use certified reference standards (e.g., 10 mg/L in cyclohexane) for quantification .

Q. What are the acute health risks associated with exposure, and how should they be monitored?

Methodological Answer :

  • Acute Effects : Skin/eye irritation, respiratory distress, and hepatorenal toxicity . Implement airborne concentration monitoring (e.g., NIOSH Method 5506) .
  • Medical Surveillance : Conduct liver/kidney function tests and complete blood counts post-exposure. Document symptoms via OSHA-compliant medical records (29 CFR 1910.1020) .
  • Mixed Exposures : Avoid alcohol consumption, which exacerbates hepatic damage .

Advanced Research Questions

Q. What metabolic pathways contribute to the carcinogenicity of Benz(a)anthracene derivatives, and how do experimental models resolve conflicting data?

Methodological Answer :

  • Metabolic Activation : DMBA is metabolized via cytochrome P450 to dihydrodiol epoxides (e.g., bay-region DMBA-3,4-diol-1,2-epoxide) and benzylic hydroxylation (e.g., 7-hydroxymethyl). Sulfotransferases further activate hydroxymethyl derivatives to electrophilic esters (e.g., SMBA) .
  • Contradictions : While SMBA is mutagenic in vitro, it shows low carcinogenicity in vivo compared to DMBA. Use multiple models (e.g., A/J mouse lung adenoma, rat liver foci) to assess tissue-specific effects .
  • DNA Adduct Analysis : Employ ³²P-postlabeling or LC-MS/MS to quantify adducts (e.g., hepatic SMBA-DNA adducts <5% of total DMBA adducts) .

Q. How do physicochemical properties (e.g., vapor pressure, enthalpy) influence experimental design for this compound?

Methodological Answer :

  • Thermodynamic Data :

    PropertyValue (Method)ApplicationReference
    ΔvapH (enthalpy)21.2 kcal/mol (GC, 323–473 K)Vapor pressure modeling
    Supercooled liquid VP25.76 kcal/mol (379–396 K)Environmental fate studies
  • Implications : High vaporization enthalpy necessitates sealed systems for high-temperature studies. Use differential scanning calorimetry (DSC) to characterize phase transitions .

Q. What analytical challenges arise in differentiating structural isomers or metabolites, and how can they be addressed?

Methodological Answer :

  • Co-Elution Issues : Isomers (e.g., 7,12-DMBA vs. 1,12-DMBA) may co-elute on single-column GC. Use orthogonal columns (e.g., DB-5 and OV-1) or tandem MS/MS for resolution .
  • Metabolite Identification : Combine HPLC with fluorescence detection (λexem = 290/400 nm) for dihydrodiols and sulfated esters .

Q. Tables for Key Data

Q. Table 1. GC Parameters for DMBA Analysis

Column TypeActive PhaseTemperature ProgramRetention IndexReference
CapillaryDB-560°C → 280°C (15°C/min)2822
CapillarySE-52Isothermal at 180°C436.82

Q. Table 2. Acute Health Monitoring Protocols

TestPurposeOSHA StandardReference
Liver functionDetect hepatotoxicity29 CFR 1910.1020
Airborne monitoringQuantify exposure levelsNIOSH Method 5506

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